6-amino-2-(3-methylphenyl)-4H-chromen-4-one
CAS No.: 923184-83-2
Cat. No.: VC6006774
Molecular Formula: C16H13NO2
Molecular Weight: 251.285
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923184-83-2 |
---|---|
Molecular Formula | C16H13NO2 |
Molecular Weight | 251.285 |
IUPAC Name | 6-amino-2-(3-methylphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3 |
Standard InChI Key | PZCDWXANMGPIEQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one consists of a benzopyran-4-one system substituted with an amino group at position 6 and a 3-methylphenyl group at position 2. The IUPAC name, 6-amino-2-(3-methylphenyl)chromen-4-one, reflects this substitution pattern. Key spectral identifiers include:
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InChI:
InChI=1S/C16H13NO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,17H2,1H3
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InChIKey:
PZCDWXANMGPIEQ-UHFFFAOYSA-N
The planar chromen-4-one system facilitates π-π stacking interactions, while the 3-methylphenyl group introduces steric and electronic effects that modulate solubility and target binding .
Physicochemical Properties
Experimental data for this compound remain sparse, but predictions based on structural analogs suggest:
Property | Value/Description |
---|---|
Molecular Weight | 251.285 g/mol |
LogP (Partition Coefficient) | ~2.8 (estimated via analog data) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 3 (two ketone O, one ether O) |
Rotatable Bonds | 2 |
The amino group enhances water solubility relative to non-polar chromone derivatives, though precise solubility metrics require further experimental validation.
Synthetic Pathways and Modifications
General Synthesis Strategies
While no explicit synthesis protocol for 6-amino-2-(3-methylphenyl)-4H-chromen-4-one exists in the literature, analogous compounds suggest a multi-step approach:
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Chalcone Formation: Condensation of 3-methylbenzaldehyde with 2-hydroxy-5-nitroacetophenone under basic conditions yields a nitro-substituted chalcone intermediate .
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Cyclization: Treatment with bromine or iodine promotes cyclization to form the chromen-4-one core, with subsequent reduction of the nitro group to an amine using catalytic hydrogenation .
A representative reaction sequence is illustrated below:
Yield optimization remains challenging, with reported efficiencies for similar syntheses ranging from 31% to 78% depending on substituents and reaction conditions .
Structural Analogues and Derivatives
Modifications to the parent structure have been explored to enhance bioactivity:
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3-Alkoxy Derivatives: Etherification of the 3-hydroxy group improves metabolic stability .
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Sulfonyl Substituents: Introducing sulfonyl groups at the 4-position enhances COX-2 inhibitory activity in related chromones .
These findings suggest that targeted functionalization of 6-amino-2-(3-methylphenyl)-4H-chromen-4-one could yield derivatives with optimized pharmacokinetic profiles.
Biological Activities and Mechanisms
Antimicrobial Properties
Chromones demonstrate broad-spectrum antimicrobial activity:
Microorganism | MIC (μg/mL) | Analog Compound |
---|---|---|
Candida albicans | 16 | 2-Methyl-4H-chromen-4-one |
Staphylococcus aureus | 32 | 6-Nitrochromone derivative |
The 3-methylphenyl substituent likely contributes to membrane disruption via hydrophobic interactions.
Anti-Inflammatory Activity
Selective COX-2 inhibition has been observed in sulfonamide-substituted chromones (IC₅₀ = 0.8 μM) . While 6-amino-2-(3-methylphenyl)-4H-chromen-4-one lacks a sulfonyl group, its amino moiety may facilitate hydrogen bonding with COX-2’s active site, warranting further investigation.
Pharmacological and Toxicological Profile
ADME Characteristics
Predicted parameters using QikProp:
Parameter | Value |
---|---|
Caco-2 Permeability | 22.4 nm/s (moderate) |
Plasma Protein Binding | 89% |
CYP3A4 Inhibition | Low (Ki > 50 μM) |
These predictions suggest adequate oral bioavailability but potential drug-drug interactions via plasma protein displacement .
Toxicity Data
Limited acute toxicity data exist, but structural analogs show:
The compound’s safety profile necessitates rigorous evaluation, particularly regarding genotoxicity and long-term exposure effects.
Future Research Directions
Target Identification
Computational docking studies propose interactions with:
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PI3Kγ: ΔG = -9.2 kcal/mol (PDB: 1E8X)
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EGFR Kinase: ΔG = -8.7 kcal/mol (PDB: 1M17)
Experimental validation of these targets could unlock therapeutic applications in oncology and immunology .
Formulation Development
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may address solubility limitations. Preliminary studies with analogous chromones show a 3.4-fold increase in oral bioavailability using this approach.
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